5-chloro-2,4-difluoropyridine
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Overview
Description
5-Chloro-2,4-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,4-difluoropyridine typically involves the fluorination of chloropyridine derivatives. One common method includes the nucleophilic substitution of chlorine atoms in chloropyridine with fluorine atoms using reagents such as cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide. The reaction is carried out at elevated temperatures, around 145°C to 190°C, with heat preservation for several hours .
Industrial Production Methods
For industrial-scale production, the process involves similar steps but is optimized for higher yields and purity. The use of efficient fluorinating agents and controlled reaction conditions ensures the production of this compound with a yield of up to 90% and a purity of 99.8% .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride or cesium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative .
Scientific Research Applications
5-Chloro-2,4-difluoropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Agrochemicals: Used in the development of herbicides and insecticides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-difluoropyridine largely depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoropyridine
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
Uniqueness
5-Chloro-2,4-difluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical transformations compared to its analogs .
Properties
CAS No. |
1807257-52-8 |
---|---|
Molecular Formula |
C5H2ClF2N |
Molecular Weight |
149.5 |
Purity |
95 |
Origin of Product |
United States |
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